molecular formula C16H21N2+ B1227425 Benzathine(1+)

Benzathine(1+)

Cat. No.: B1227425
M. Wt: 241.35 g/mol
InChI Key: JUHORIMYRDESRB-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Benzathine(1+) is an ammonium ion derivative. It is a conjugate base of a benzathine(2+). It is a conjugate acid of a benzathine.

Scientific Research Applications

1. Rheumatic Fever and Rheumatic Heart Disease

Benzathine penicillin G is crucial for treating and preventing group A streptococcal infections related to rheumatic fever and rheumatic heart disease. Despite its importance, issues like supply, manufacturing, and accessibility have emerged due to the decreased public health priority of rheumatic heart disease in high-income settings. Concerns about the drug's quality and efficacy, especially in low-resource settings, highlight the need for improved global access and quality assurance (Wyber et al., 2013).

2. Intravitreal Drug Depot

The development of benzathine foscarnet microcrystals as a potential long-acting intravitreal injectable solid form for the antiviral drug foscarnet is a significant advancement. These microcrystals showed promising results both in vitro and in vivo, suggesting their applicability for treating cytomegalovirus retinitis. However, some adverse effects were noted in the injected microcrystals (Wang et al., 2019).

3. DNA Damage Evaluation

Studies have investigated the potential DNA damage in children receiving long-term benzathine penicillin for rheumatic fever. The evaluation of DNA damage using assays like the comet assay and sister chromatid exchange analysis provides insights into the long-term effects of benzathine penicillin on genetic material, highlighting the need for further research in this area (Dündaröz et al., 2001); (Dündaröz et al., 2001).

4. Treatment of Syphilis in HIV Patients

Research has explored the effectiveness of benzathine penicillin in treating syphilis, especially in HIV-positive individuals. Studies suggest that benzathine penicillin remains a critical treatment option for syphilis in this population, with a high level of efficacy and tolerability (Tanizaki et al., 2015).

5. Pharmacokinetics and Administration Routes

The pharmacokinetics of benzathine penicillin G, especially in terms of administration routes, have been studied. Investigations into subcutaneous versus intramuscular administration reveal differences in absorption rates and potential for enhanced adherence in rheumatic heart disease prevention (Kado et al., 2020).

Properties

Molecular Formula

C16H21N2+

Molecular Weight

241.35 g/mol

IUPAC Name

benzyl-[2-(benzylamino)ethyl]azanium

InChI

InChI=1S/C16H20N2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/p+1

InChI Key

JUHORIMYRDESRB-UHFFFAOYSA-O

SMILES

C1=CC=C(C=C1)C[NH2+]CCNCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C[NH2+]CCNCC2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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